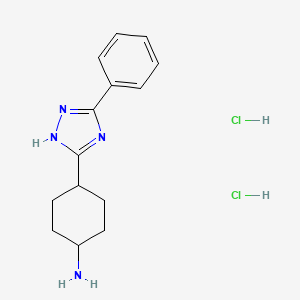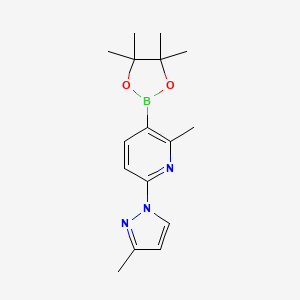![molecular formula C21H19ClN6 B2893500 (3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946290-80-8](/img/structure/B2893500.png)
(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Pteridine derivatives, including those with substituted phenyl groups and amino functionalities, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and showed significant antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Antagonist Activity
- Research on pteridinyl derivatives has shown their potential as antagonists for serotonin 5-HT6 receptors, which is significant for drug development targeting neurological disorders. The study identified compounds with picomolar level activity, indicating their high effectiveness (Ivachtchenko et al., 2013).
Coordination Chemistry and Anticancer Potential
- Complexes containing pteridinyl and benzimidazole ligands with metals like palladium and platinum have been synthesized, showing potential as anticancer compounds. These complexes were characterized and evaluated for their structure, vibrational frequencies, and cytotoxicity against various cancer cell lines (Ghani & Mansour, 2011).
Propiedades
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c1-14-7-8-16(13-17(14)22)26-20-18-19(24-12-11-23-18)27-21(28-20)25-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBDYUIKBIGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)
![4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2893426.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2893432.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)
![N~1~-(3,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2893434.png)
![N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2893435.png)
![3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2893436.png)
